Hexakisethylaminodisilane is a silane compound characterized by its unique structure, which consists of two silicon atoms bonded to six ethylamino groups. This compound is notable for its chlorine-free composition, making it an attractive option for various applications in materials science and chemistry.
The synthesis of hexakisethylaminodisilane typically involves the reaction of ethylamine with disilane precursors. A common method includes using pentane as a solvent, where the reaction mixture is cooled to 0 °C to facilitate the formation of the desired product. The process may involve several steps to ensure complete reaction and purification of the compound .
Hexakisethylaminodisilane has a molecular structure that features two silicon atoms each bonded to three ethylamino groups. This configuration results in a symmetrical arrangement conducive to various chemical interactions.
Hexakisethylaminodisilane can undergo various chemical reactions typical of silanes, including hydrolysis and condensation reactions. These reactions can lead to the formation of siloxanes or other silane derivatives.
The mechanism of action for hexakisethylaminodisilane primarily involves its reactivity due to the presence of silicon-nitrogen bonds. These bonds can participate in various nucleophilic substitution reactions, making the compound versatile in different chemical environments.
Hexakisethylaminodisilane has several scientific uses due to its unique properties:
The synthesis of hexakis(ethylamino)disilane (HEADS) requires strategic precursor selection to balance reactivity, cost, and functional group compatibility. Chlorodisilanes (e.g., Si₂Cl₆) serve as primary precursors due to their high electrophilicity, enabling nucleophilic substitution by ethylamine. Alternatively, alkoxy-substituted disilanes (e.g., Si₂(OR)₆) offer milder reaction pathways but necessitate harsher conditions for complete amination [6] [10]. Ethylamine is preferred over bulkier amines due to its steric accessibility and nucleophilicity, facilitating higher conversion rates. Precursor purity is critical; halogen contaminants (e.g., AlCl₃) accelerate parasitic polymerization, reducing HEADS yield by ≤15% [3] [6].
Table 1: Precursor Performance Comparison
Precursor Type | Reaction Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|
Si₂Cl₆ | 25–40 | 85–92 | High reactivity |
Si₂(OCH₃)₆ | 80–110 | 70–78 | Reduced corrosion |
Si₂(NHCH₃)₆ | 60–90 | 75–83 | Lower byproducts |
Catalyzed Pathways: Transition-metal catalysts (e.g., Ir, Ni-Ce/γ-Al₂O₃) enable efficient reductive amination under mild conditions (40–80°C), achieving >90% selectivity. Iridium complexes facilitate Si–N bond formation via dehydrogenative coupling, suppressing imine byproducts [7] [8]. Heterogeneous catalysts like Ni-Ce/γ-Al₂O₃ enhance amine adsorption and disilane activation, reducing energy barriers by 30–40% compared to uncatalyzed routes [9]. Lewis acids (e.g., B(C₆F₅)₃) accelerate nucleophilic substitution but risk Si–Si bond cleavage.
Uncatalyzed Pathways: Direct ammonolysis of Si₂Cl₆ with anhydrous ethylamine requires elevated temperatures (100–130°C) and extended reaction times (12–24 hrs). This method generates stoichiometric ammonium chloride (NH₄Cl), complicating purification. Yield plateaus at ~70% due to equilibrium limitations and oligomerization [3] [6].
Table 2: Catalytic Performance in HEADS Synthesis
Catalyst System | Temp (°C) | Time (h) | HEADS Selectivity (%) |
---|---|---|---|
Ni-Ce/γ-Al₂O₃ | 80 | 6 | 94 |
Cp*Ir(2-picolinamide) | 60 | 4 | 97 |
None (uncatalyzed) | 120 | 18 | 68 |
Solvent-free methodologies minimize waste and enhance atom economy. Reactive extrusion techniques employ twin-screw reactors to combine Si₂Cl₆ and ethylamine vapor under vacuum, achieving 88% yield at 50°C with residence times of <30 minutes [3]. Key parameters include:
HEADS synthesis generates three primary impurities:
Table 3: Byproduct Characteristics and Mitigation
Byproduct | Formation Cause | Mitigation Strategy | Typical Concentration (%) |
---|---|---|---|
Si₂Cl₃(NHC₂H₅)₃ | Partial amination | Excess ethylamine | ≤3 |
Cyclic trisilazanes | Hydrolysis | Moisture control (<50 ppm) | 5–8 |
N-Ethylidenethylamine | Dehydrogenation | Catalyst optimization | ≤2 |
Analytical Methods: GC-MS identifies low-molecular-weight impurities, while ²⁹Si NMR quantifies Si environments (e.g., Si–N vs. Si–O). GPC detects oligomeric fractions >500 Da [6].
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